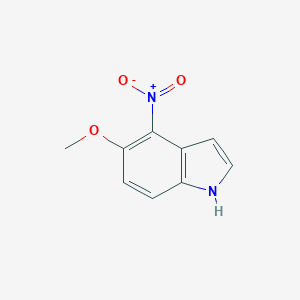

5-Methoxy-4-nitro-1H-indole

Overview

Description

5-Methoxy-4-nitro-1H-indole is a compound with the CAS Number: 135531-92-9. It has a molecular weight of 192.17 and its IUPAC name is 5-methoxy-4-nitro-1H-indole .

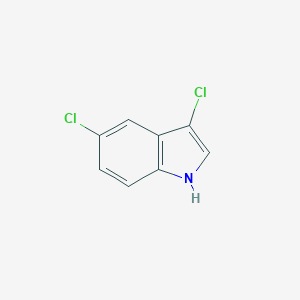

Molecular Structure Analysis

The molecular structure of 5-Methoxy-4-nitro-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a methoxy group (-OCH3) attached to the 5th carbon and a nitro group (-NO2) attached to the 4th carbon of the indole ring .Physical And Chemical Properties Analysis

5-Methoxy-4-nitro-1H-indole is a solid at room temperature. It has a boiling point of 408.2°C at 760 mmHg and a flash point of 200.6°C .Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “5-Methoxy-4-nitro-1H-indole” could potentially be used in the synthesis of these indole derivatives.

Antioxidant Properties

There is a structure-activity relationship based on the position and presence of different substituents in indole analogues . The antioxidant properties of these compounds can be affected by different functionalities . “5-Methoxy-4-nitro-1H-indole” could be synthesized to understand how its functionalities affect antioxidant properties.

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used for the treatment of various types of pain and inflammation . “5-Methoxy-4-nitro-1H-indole” could be used to synthesize these derivatives.

Role in Drug Discovery

Indole is a key structural component of some classes of FDA-approved drugs . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . “5-Methoxy-4-nitro-1H-indole” could potentially be used in the development of these drugs.

Role in Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . “5-Methoxy-4-nitro-1H-indole” could potentially be used in the synthesis of these alkaloids.

Role in Organic Chemistry

Indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics . “5-Methoxy-4-nitro-1H-indole” could potentially be used in these syntheses.

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Indole derivatives, including 5-Methoxy-4-nitro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

5-Methoxy-4-nitro-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse biological effects . For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .

properties

IUPAC Name |

5-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMBMRULROMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

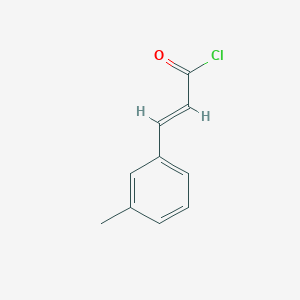

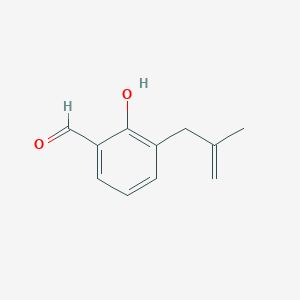

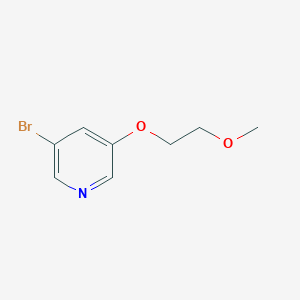

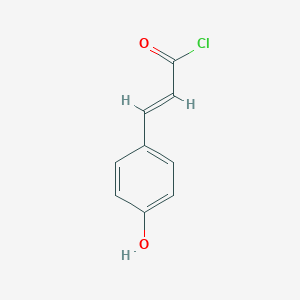

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.